molecular formula C46H45N3O7 B2696372 Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH CAS No. 1572725-72-4

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

カタログ番号: B2696372
CAS番号: 1572725-72-4
分子量: 751.88
InChIキー: JQTGZPUCAULNOC-QZNHJORUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide used in solid-phase peptide synthesis. This compound is part of the Fmoc (9-fluorenylmethyloxycarbonyl) family, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound includes a glutamine residue protected by a trityl group, a threonine residue with a pseudoproline modification, and an Fmoc protecting group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method is preferred for its efficiency and ability to produce high-purity peptides. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

    Fmoc deprotection: The Fmoc group is removed using a base such as piperidine.

    Coupling of subsequent amino acids: Each amino acid is sequentially added using coupling reagents like HBTU or DIC.

    Cleavage from the resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to maximize yield and purity. The use of greener solvents and reagents is also being explored to reduce environmental impact .

化学反応の分析

Types of Reactions

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes several types of reactions during its synthesis and application:

    Deprotection reactions: Removal of the Fmoc group using bases like piperidine.

    Coupling reactions: Formation of peptide bonds using coupling reagents.

    Cleavage reactions: Removal of the peptide from the resin using acidic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).

    Cleavage: TFA with scavengers like water, TIS (Triisopropylsilane), and EDT (Ethanedithiol).

Major Products

The major product of these reactions is the desired peptide sequence. Side products may include truncated or modified peptides, which are typically removed during purification.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is predominantly used as a building block in solid-phase peptide synthesis. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain attached to a solid support. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) group facilitates easy removal under mild basic conditions, enabling precise control over the peptide sequence.

Advantages:

  • Efficiency: The compound enables the rapid synthesis of complex peptides.
  • Versatility: It can be incorporated into a variety of peptide sequences, enhancing structural diversity.

Drug Development

Therapeutic Applications
The unique properties of this compound make it valuable in developing peptide-based drugs. Its ability to mimic natural amino acid structures while providing stability against enzymatic degradation is crucial for therapeutic efficacy.

Case Study: Cancer Treatment
Research has demonstrated that peptides synthesized using this compound exhibit promising activity against cancer cells by targeting specific receptors involved in tumor growth. These peptides can be designed to enhance selectivity and reduce off-target effects, which is vital for minimizing side effects in patients.

Bioconjugation

Targeted Therapy Enhancement
Bioconjugation involves attaching peptides to other biomolecules (like antibodies or drugs) to improve their specificity and effectiveness. This compound serves as an effective linker due to its stable chemical properties.

Applications:

  • Antibody-Drug Conjugates (ADCs): The compound can be used to create ADCs that deliver cytotoxic agents directly to cancer cells, thereby improving therapeutic outcomes while reducing systemic toxicity.
  • Vaccine Development: It can also be utilized in vaccine formulations where peptide antigens are conjugated to carriers for enhanced immunogenicity.

Protein Engineering

Designing Modified Proteins
In protein engineering, this compound aids in designing proteins with enhanced stability and functionality. By incorporating this compound into protein constructs, researchers can achieve desired modifications that improve the performance of proteins in various applications.

Applications:

  • Enzyme Stabilization: Modified enzymes can exhibit improved thermal stability and resistance to denaturation.
  • Industrial Biocatalysts: Enhanced performance in industrial processes where enzymes are employed for catalysis.

作用機序

The mechanism of action of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The trityl group protects the side chain of glutamine, and the pseudoproline modification of threonine enhances the solubility and stability of the peptide during synthesis. These protecting groups are removed at specific stages to allow the formation of peptide bonds.

類似化合物との比較

Similar Compounds

    Fmoc-Gln(Trt)-OH: Similar structure but lacks the pseudoproline modification.

    Fmoc-Thr(Psi(Me,Me)pro)-OH: Contains the pseudoproline modification but lacks the glutamine residue.

    Fmoc-Gln(Trt)-Thr-OH: Lacks the pseudoproline modification.

Uniqueness

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of protecting groups and modifications, which enhance its stability and solubility during synthesis. This makes it particularly useful for synthesizing complex peptides that may be challenging to produce using other methods .

生物活性

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative utilized in peptide synthesis and biochemical research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) group on glutamine, and a pseudoproline (Psi) modification on threonine. The unique structure of this compound enhances its biological activity, making it a valuable tool in various scientific applications.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₄₅N₃O₇
  • Molecular Weight : 751.9 g/mol
  • CAS Number : 1572725-72-4

The presence of the pseudoproline modification is particularly significant as it can influence the conformation and stability of the synthesized peptides, reducing aggregation and enhancing solubility during synthesis processes.

The biological activity of this compound primarily arises from its incorporation into peptide chains. The pseudoproline modification disrupts typical β-sheet formations, which can lead to:

  • Increased solubility : This is crucial for peptides that are prone to aggregation.
  • Enhanced stability : The modification can stabilize certain conformations necessary for biological function.

Applications in Research

This compound is used in various fields including:

  • Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the production of complex peptides with desired biological activities.
  • Protein Engineering : The compound can be utilized in the development of peptide-based therapeutics and diagnostic tools.
  • Biochemical Studies : It aids in studying protein-protein interactions and enzyme-substrate relationships.

Case Studies and Research Findings

  • Peptide Stability and Aggregation :
    A study demonstrated that peptides synthesized with pseudoproline modifications exhibited significantly reduced aggregation compared to their non-modified counterparts. This was attributed to the ability of the Psi modification to introduce a constrained turn in the peptide backbone, which helps maintain solubility and proper folding during synthesis .
  • Therapeutic Applications :
    Research has shown that peptides incorporating this compound can exhibit enhanced biological activities when used as therapeutic agents. For instance, modifications like these have been linked to improved insulinotropic actions in peptide analogs .
  • Chemical Modification Techniques :
    The use of this compound has been explored in advanced protein modification techniques such as tandem protein trans-splicing, which allows for precise insertion of synthetic peptides into larger proteins, thereby enhancing their functional properties .

Comparison with Similar Compounds

Compound NameKey FeaturesApplications
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OHContains leucine and serine residues; pseudoproline modificationPeptide synthesis; protein interactions
Fmoc-Asn(Trt)-Thr(Psi(Me,Me)Pro)-OHAsparagine with trityl protection; pseudoprolineEnhances solubility; reduces aggregation
Fmoc-Glu(OtBu)-Thr(Psi(Me,Me)Pro)-OHGlutamic acid; t-butyl protectionUsed in therapeutic peptide development

特性

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTGZPUCAULNOC-QZNHJORUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H45N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。